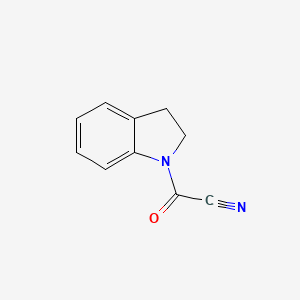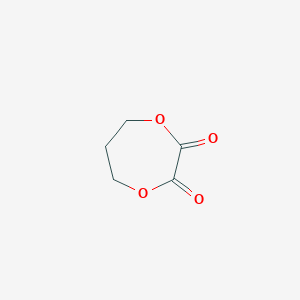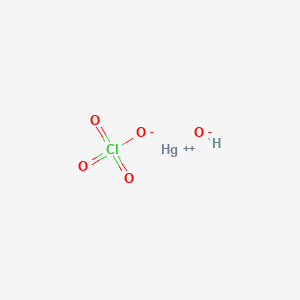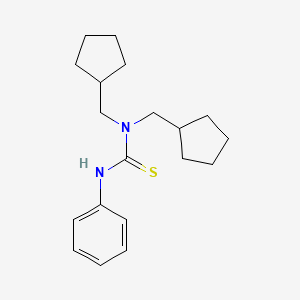
N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea typically involves the reaction of cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the electrophile used.
科学的研究の応用
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea exerts its effects is primarily through its interaction with metal ions and proteins. The thiourea group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This coordination can disrupt normal biological processes, making the compound useful in studying enzyme mechanisms and developing new drugs.
類似化合物との比較
Similar Compounds
N,N’-Bis(cyclopentylmethyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N’-Bis(cyclopentylmethyl)-N’-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
N,N’-Bis(cyclopentylmethyl)-N’-phenylguanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group allows for specific interactions with metal ions and proteins that are not possible with oxygen or nitrogen-containing analogs. This makes the compound particularly valuable in research applications where these interactions are critical.
特性
CAS番号 |
61208-36-4 |
|---|---|
分子式 |
C19H28N2S |
分子量 |
316.5 g/mol |
IUPAC名 |
1,1-bis(cyclopentylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-18-12-2-1-3-13-18)21(14-16-8-4-5-9-16)15-17-10-6-7-11-17/h1-3,12-13,16-17H,4-11,14-15H2,(H,20,22) |
InChIキー |
VGKQOZCYXWWEHW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CN(CC2CCCC2)C(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
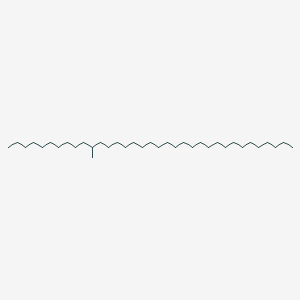
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
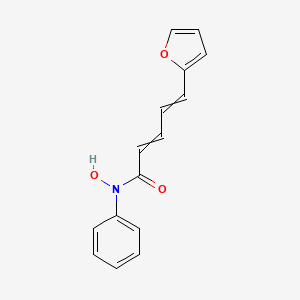

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
